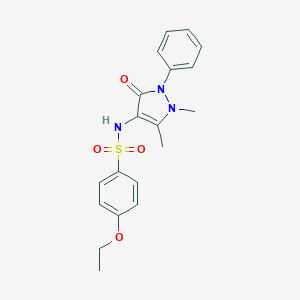![molecular formula C26H22FNO6S3 B405992 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405992.png)
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a fluorobenzoyl group, a methoxy group, and a dithiole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroquinoline core, introduction of the fluorobenzoyl group, and the construction of the dithiole ring. Common reagents used in these reactions include fluorobenzoyl chloride, methoxybenzene, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzoyl group and dithiole ring play crucial roles in its reactivity and binding affinity. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Further research is needed to fully elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-FLUOROBENZOYL)-3,5-DIMETHYL-4-((4-METHYLPHENYL)THIO)-1H-PYRAZOLE
- DIMETHYL 1-(4-FLUOROBENZOYL)PYRROLO(1,2-A)QUINOLINE-2,3-DICARBOXYLATE
- 5-(4-FLUOROBENZOYL)-12-(SUBSTITUTEDPHENYL)-3,3-DIMETHYL-3,4,5,12-TETRAHYDROBENZO[4,5]IMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE
Uniqueness
4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique combination of functional groups and structural complexity
Eigenschaften
Molekularformel |
C26H22FNO6S3 |
|---|---|
Molekulargewicht |
559.7g/mol |
IUPAC-Name |
dimethyl 2-[1-(4-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22FNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)16-12-15(32-3)10-11-17(16)28(26)22(29)13-6-8-14(27)9-7-13/h6-12H,1-5H3 |
InChI-Schlüssel |
YXYYMARNNAISRK-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C |
Kanonische SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B405909.png)

![1-(2,3-dichlorophenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405915.png)
![4-[3-(benzyloxy)-4-methoxybenzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405916.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405917.png)
![4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B405918.png)
![tetramethyl 6'-([1,1'-biphenyl]-2-ylcarbonyl)-5',5',8'-trimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B405920.png)
![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxy-6-iodophenyl propionate](/img/structure/B405921.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405922.png)
![2-chloro-6-methoxy-4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405925.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B405926.png)
![4-[(2-{3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B405929.png)
![2-{[5-(4-chloro-3-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B405930.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B405931.png)
